Lsd1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

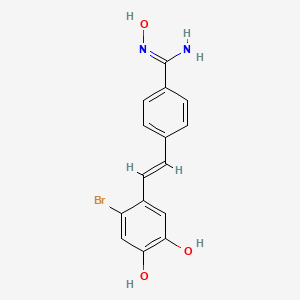

Molecular Formula |

C15H13BrN2O3 |

|---|---|

Molecular Weight |

349.18 g/mol |

IUPAC Name |

4-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-11(12)6-3-9-1-4-10(5-2-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b6-3+ |

InChI Key |

JDEDYOAMPIVKCF-ZZXKWVIFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2Br)O)O)/C(=N/O)/N |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2Br)O)O)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, has emerged as a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression and aberrant activity are implicated in a multitude of human malignancies, including various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-6, a potent and reversible inhibitor of LSD1.

Discovery of this compound: A Resveratrol-Based Approach

This compound, also identified as compound 4m in the primary literature, was discovered through a strategic drug design approach leveraging the chemical scaffold of resveratrol, a natural stilbene with known biological activities.[1] A series of resveratrol derivatives were synthesized and screened for their inhibitory activity against LSD1.[2] Among the synthesized compounds, this compound emerged as a highly potent inhibitor.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on the synthesis of related resveratrol derivatives.

Synthesis Workflow

References

Lsd1-IN-6: An In-Depth Technical Guide on a Novel Epigenetic Modulator

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its involvement in a variety of cellular processes, including cell proliferation, differentiation, and tumorigenesis, has established it as a significant therapeutic target in oncology.[1][2] LSD1 can function as both a transcriptional co-repressor and co-activator, depending on the protein complex it associates with.[3][4] This technical guide provides a comprehensive overview of the biological activity and molecular targets of Lsd1-IN-6, a novel inhibitor of LSD1.

While specific data for a compound designated "this compound" is not publicly available, this guide synthesizes information from a range of well-characterized LSD1 inhibitors to provide a representative understanding of the biological activity, target engagement, and experimental evaluation of this class of molecules.

Biological Activity and Target Profile

LSD1 inhibitors exert their biological effects by competitively or non-competitively binding to the active site of the LSD1 enzyme, thereby preventing the demethylation of its histone and non-histone substrates. This leads to an increase in the methylation levels of H3K4me1/2 and H3K9me1/2, resulting in the modulation of gene expression.[4]

Quantitative Data on LSD1 Inhibitor Activity

The potency of LSD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the LSD1 enzyme and their effects on cancer cell proliferation. The following table summarizes the in vitro activity of several representative LSD1 inhibitors.

| Compound | LSD1 IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference Compound |

| LTM-1 | 2.11 ± 0.14 | MV-4-11 | 0.16 ± 0.01 | |

| Compound 14 | 180 | HepG2 | 0.93 | Seclidemstat |

| Compound 48 | 580 | NB cells | Not Reported | |

| HCI-2509 | Not Reported | A549, PC9 | 0.3 - 5 | |

| GSK-LSD1 | Not Reported | Not Reported | Not Reported | |

| SP2509 | Not Reported | ccRCC cells | Not Reported | |

| NCD38 | 590 | TNBC cells | Not Reported | PCPA |

| ORY-1001 | Not Reported | TNBC, HER2+ BC cells | Not Reported | |

| Rhodium(III) complex 6 | 40 | Prostate cancer cells | Not Reported | |

| Cyclic peptide 2 | 2100 | MCF-7, Calu-6 | Not Reported | |

| SNAIL peptide 3 | 280 | HeLa cells | Not Reported | |

| Compound 17 | 650 | Gastric cancer cells | Not Reported | |

| Compound 9 | 24.4 | Not Reported | Not Reported | |

| Compound 19 | 890 | Not Reported | Not Reported |

Table 1: In vitro biological activity of selected LSD1 inhibitors.

Key Signaling Pathways and Cellular Processes Modulated by LSD1 Inhibition

Inhibition of LSD1 has been shown to impact a multitude of signaling pathways and cellular processes, ultimately leading to anti-tumor effects.

-

Cell Cycle Arrest: LSD1 inhibition can induce cell cycle arrest, often at the G1/S phase, by upregulating cell cycle inhibitors such as p21.[5]

-

Apoptosis: Several LSD1 inhibitors have been demonstrated to induce programmed cell death in cancer cells.

-

Differentiation: In hematological malignancies like acute myeloid leukemia (AML), LSD1 inhibition can promote the differentiation of leukemic blasts.

-

Epithelial-Mesenchymal Transition (EMT): LSD1 is implicated in promoting EMT, a process crucial for cancer metastasis. Inhibition of LSD1 can reverse EMT, characterized by an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., N-cadherin, Vimentin).[6]

-

Immune Modulation: LSD1 inhibition can enhance anti-tumor immunity by derepressing the expression of endogenous retroviral elements (ERVs), leading to a dsRNA stress response and subsequent activation of interferon pathways. This can increase tumor immunogenicity and sensitize tumors to immune checkpoint blockade.[7]

Experimental Protocols

The characterization of LSD1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.

In Vitro LSD1 Inhibition Assay (HRP-Coupled Assay)

This assay measures the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound or other test compounds

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the LSD1 enzyme, H3K4me2 peptide substrate, and the test compound at various concentrations.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Add a solution containing HRP and Amplex Red to each well.

-

Incubate for a further period (e.g., 15 minutes) to allow for color development.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of LSD1 activity for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay

This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11, HepG2)

-

Complete cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Western Blot Analysis for Histone Methylation

This technique is used to measure the levels of specific histone modifications in cells treated with LSD1 inhibitors.

Procedure:

-

Treat cells with the LSD1 inhibitor for a defined period.

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the relative change in histone methylation.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of LSD1 inhibitors in animal models.

Procedure:

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the LSD1 inhibitor (e.g., orally, intraperitoneally) at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

LSD1 inhibitors represent a promising class of anti-cancer agents with a multifaceted mechanism of action. By inhibiting the demethylase activity of LSD1, these compounds can induce cell cycle arrest, apoptosis, and cellular differentiation, while also reversing EMT and enhancing anti-tumor immunity. The comprehensive experimental approach outlined in this guide provides a framework for the preclinical evaluation of novel LSD1 inhibitors like this compound, paving the way for their potential clinical development. Further research is warranted to fully elucidate the therapeutic potential and patient populations that would most benefit from this targeted epigenetic therapy.

References

- 1. news-medical.net [news-medical.net]

- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Reversibility of Lsd1-IN-6 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory mechanism of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document summarizes key quantitative data, details relevant experimental protocols for assessing inhibitor reversibility, and visualizes associated signaling pathways and experimental workflows.

Introduction to LSD1 and this compound

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting various cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 activity has been implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.

This compound (also referred to as compound 4m) is a novel, potent, and reversible inhibitor of LSD1.[1][2] It is a resveratrol derivative with a reported half-maximal inhibitory concentration (IC50) of 123 nM.[1][2] The reversible nature of its inhibition presents a potential advantage in therapeutic applications, offering a more controlled and potentially safer modulation of LSD1 activity compared to irreversible inhibitors.

Quantitative Data on this compound and Comparative Inhibitors

The following tables summarize the available quantitative data for this compound and provide a comparison with other known reversible and irreversible LSD1 inhibitors.

Table 1: Potency of this compound

| Compound | Type of Inhibition | IC50 (nM) |

| This compound | Reversible | 123[1][2] |

Table 2: Comparative Potency of Various LSD1 Inhibitors

| Compound | Type of Inhibition | IC50 (nM) |

| Reversible Inhibitors | ||

| This compound | Reversible | 123[1][2] |

| SP-2509 | Reversible | 2,500[3] |

| Seclidemstat (SP-2577) | Reversible | 13 |

| Pulrodemstat (CC-90011) | Reversible | 0.25 |

| Irreversible Inhibitors | ||

| Tranylcypromine (TCP) | Irreversible | 5,600[3] |

| GSK-LSD1 | Irreversible | N/A (k_inact/K_I used) |

| ORY-1001 (Iadademstat) | Irreversible | <1 |

Experimental Protocols for Determining Inhibitor Reversibility

The reversibility of an enzyme inhibitor is a critical parameter in its characterization. Standard methods to determine reversibility include washout assays, dialysis, and kinetic studies such as jump dilution. While the specific experimental protocol used for this compound is detailed in its primary publication, which was not accessible for this review, a representative protocol for a dialysis assay, a common method to assess reversibility, is provided below.

Representative Experimental Protocol: Dialysis Assay for Reversibility

This protocol is a standard method used to differentiate between reversible and irreversible inhibitors by physically separating the inhibitor from the enzyme-inhibitor complex.

Objective: To determine if the inhibition of LSD1 by an inhibitor is reversible.

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 inhibitor (e.g., this compound)

-

Irreversible LSD1 inhibitor (e.g., GSK-LSD1) as a control

-

Dialysis tubing (e.g., with a 10 kDa molecular weight cutoff)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

LSD1 substrate (e.g., H3K4me2 peptide)

-

Detection reagents for LSD1 activity assay (e.g., Amplex Red, horseradish peroxidase)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme-Inhibitor Incubation:

-

Incubate LSD1 enzyme with the test inhibitor (e.g., this compound at a concentration >10-fold its IC50) in assay buffer for a predetermined time (e.g., 60 minutes) at room temperature to allow for binding.

-

In parallel, prepare control samples:

-

LSD1 incubated with an irreversible inhibitor (positive control for irreversible inhibition).

-

LSD1 incubated with vehicle (e.g., DMSO) (negative control).

-

-

-

Dialysis:

-

Transfer the enzyme-inhibitor mixtures into separate dialysis tubes.

-

Place the dialysis tubes in a large volume of ice-cold assay buffer.

-

Perform dialysis for an extended period (e.g., 24-48 hours) with multiple buffer changes to ensure complete removal of the unbound inhibitor.

-

-

Measurement of LSD1 Activity:

-

After dialysis, recover the enzyme samples from the dialysis tubes.

-

Measure the enzymatic activity of each sample using a standard LSD1 activity assay. A common method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

-

Briefly, in a 96-well plate, combine the dialyzed enzyme with the LSD1 substrate and detection reagents.

-

Incubate for a specific time and then measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Compare the enzymatic activity of the LSD1 treated with the test inhibitor to the positive and negative controls.

-

Interpretation of Results:

-

If the activity of the LSD1 treated with the test inhibitor is restored to a level similar to the vehicle-treated control, the inhibition is reversible .

-

If the activity of the LSD1 treated with the test inhibitor remains low, similar to the irreversible inhibitor control, the inhibition is irreversible or very slowly reversible.

-

-

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining inhibitor reversibility and the signaling pathways involving LSD1.

Experimental Workflow for Reversibility Assessment

Caption: Workflow for determining inhibitor reversibility using a dialysis assay.

LSD1 Signaling Pathways

LSD1 is involved in multiple signaling pathways that are crucial for cell growth, proliferation, and survival. Inhibition of LSD1 can therefore have far-reaching effects on cellular function.

Caption: Overview of key signaling pathways modulated by LSD1.

Conclusion

This compound is a potent, reversible inhibitor of LSD1. The reversibility of its mechanism offers a promising avenue for the development of targeted cancer therapies with potentially improved safety profiles over irreversible inhibitors. The experimental protocols outlined in this guide provide a framework for the characterization of LSD1 inhibitors, while the visualized signaling pathways highlight the multifaceted role of LSD1 in cellular regulation. Further research into the specific kinetic parameters of this compound, such as its on- and off-rates, will provide a more complete understanding of its inhibitory profile and therapeutic potential.

References

Lsd1-IN-6: A Technical Guide to a Reversible Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lsd1-IN-6, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins, making it a significant target in oncology and other therapeutic areas.[1][2][3] this compound serves as a valuable chemical probe for elucidating the biological functions of LSD1.

This compound: Biochemical and Cellular Profile

This compound (also referred to as Compound 4m) is a resveratrol derivative identified as a potent, reversible inhibitor of LSD1.[4] Its primary mechanism of action is the direct inhibition of LSD1's enzymatic activity, which leads to an increase in the methylation levels of its substrates, such as dimethylated lysine 4 on histone H3 (H3K4me2).[4][5] Unlike covalent inhibitors, its reversible nature can be advantageous for specific experimental designs, such as washout studies.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [4][5] |

| IC₅₀ | 123 nM | [4][5] |

| Mechanism | Reversible Inhibition | [4][5] |

| Cellular Effect | Increases H3K4 dimethylation |[4][5] |

LSD1 Function and Signaling Pathways

LSD1 is a key epigenetic regulator that removes methyl groups from mono- and dimethylated H3K4 and H3K9.[2] This activity allows it to function as both a transcriptional co-repressor (when demethylating H3K4, an activation mark) and a co-activator (when demethylating H3K9, a repression mark).[2][6] LSD1 is a crucial component of several large protein complexes, including the CoREST and NuRD complexes, which modulate its activity and targeting.[3][7][8]

Dysregulation of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it is often overexpressed.[1][2][9] Its inhibition can induce differentiation and apoptosis and reduce the proliferation of cancer cells.[2]

LSD1 is integrated into several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: LSD1 has been shown to positively regulate the PI3K/Akt/mTOR pathway in esophageal squamous cell carcinoma (ESCC).[10] In other contexts, such as ovarian cancer, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[11]

-

Notch Pathway: In ESCC, LSD1 can activate the Notch signaling pathway by binding to the promoter regions of Notch target genes like HES1.[10]

-

Androgen Receptor (AR) Signaling: LSD1 can act as a coactivator for the androgen receptor, switching its substrate specificity from H3K4 to H3K9, thereby promoting gene transcription.[6][7]

Diagram 1: LSD1 Mechanism and Inhibition

Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition by this compound.

Diagram 2: LSD1 in PI3K/Akt/mTOR and Notch Signaling

Caption: LSD1's regulatory role in the PI3K/Akt/mTOR and Notch signaling pathways.

Experimental Methodologies

The characterization of this compound and other LSD1 inhibitors involves a series of biochemical and cellular assays to determine potency, selectivity, mechanism of action, and cellular target engagement.

Diagram 3: Workflow for Characterizing an LSD1 Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of an LSD1 inhibitor.

This assay is a common method for measuring the activity of LSD1 in vitro by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[12][13]

Protocol:

-

Reagent Preparation:

-

LSD1 Enzyme: Recombinant human LSD1/CoREST complex.

-

Substrate: Dimethylated H3K4 peptide (e.g., H3K4me2 peptide corresponding to amino acids 1-21).

-

Inhibitor: this compound dissolved in DMSO, with serial dilutions prepared.

-

Detection Reagents: Horseradish peroxidase (HRP) and a suitable HRP substrate (e.g., Amplex Red).

-

Assay Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.5.

-

-

Assay Procedure:

-

Add 2-5 µL of the inhibitor (this compound) or DMSO (vehicle control) to the wells of a 96- or 384-well plate.

-

Add 20-25 µL of LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding 20-25 µL of the H3K4me2 peptide substrate.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction and begin detection by adding 50 µL of the HRP/Amplex Red working solution.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance using a plate reader.

-

Subtract the background signal (no enzyme control).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This protocol verifies that this compound engages with its target in a cellular context by measuring the levels of H3K4me2.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., a relevant AML or SCLC cell line) and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for 24-72 hours.

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells using a hypotonic lysis buffer to isolate the nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts (5-15 µg) on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

-

Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K4me2 signal to the total Histone H3 signal.

-

Observe the dose-dependent increase in the H3K4me2/Total H3 ratio in this compound-treated cells compared to the control.

-

Conclusion

This compound is a potent and reversible small molecule inhibitor of LSD1, making it a valuable tool for studying the enzyme's role in gene regulation and disease. Its well-defined IC₅₀ and reversible mechanism of action allow for precise in vitro and cellular experiments to probe LSD1 function in various signaling pathways. The methodologies outlined in this guide provide a robust framework for utilizing this compound to further investigate the complex biology of LSD1 and its potential as a therapeutic target.

References

- 1. news-medical.net [news-medical.net]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 10. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Therapeutic Potential of LSD1 Inhibition in Oncology

A Technical Guide on the Lysine-Specific Demethylase 1 (LSD1) Inhibitor Seclidemstat (SP-2577)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Lsd1-IN-6" specified in the topic query did not yield any publicly available scientific data. Therefore, this guide focuses on a well-characterized, clinically evaluated LSD1 inhibitor, Seclidemstat (SP-2577) , to illustrate the therapeutic potential of this drug class in oncology.

Introduction: LSD1 as a Therapeutic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1] LSD1 specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its function is context-dependent; demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation, often in concert with hormone receptors like the androgen and estrogen receptors.[1]

LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, breast cancer, and various pediatric sarcomas.[2] Its elevated expression is often associated with poor prognosis, as it contributes to blocking cellular differentiation and promoting proliferation, migration, and invasiveness.[2] Beyond its catalytic activity, LSD1 also possesses scaffolding functions, participating in multi-protein complexes that regulate gene expression.[3] These dual roles make LSD1 an attractive therapeutic target for cancer treatment.

Seclidemstat (SP-2577) is a potent, orally available, non-competitive, and reversible inhibitor of LSD1.[1][4] It is designed to inhibit both the enzymatic and scaffolding functions of the LSD1 protein.[3] Seclidemstat has been evaluated in clinical trials for various malignancies, most notably Ewing sarcoma and other advanced solid tumors.[3][5][6]

Mechanism of Action of Seclidemstat

Seclidemstat exerts its anticancer effects by inhibiting LSD1, which leads to the reprogramming of aberrant gene expression patterns that drive tumor growth.

-

Epigenetic Reprogramming: By inhibiting LSD1's demethylase activity, seclidemstat leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of tumor suppressor genes, thereby reactivating their expression. Concurrently, it can promote the methylation of H3K9 in the context of oncogene regulation, leading to their suppression.[1]

-

Inhibition of Oncogenic Fusion Proteins: In cancers like Ewing sarcoma, which is characterized by an EWS/ETS fusion oncoprotein, LSD1 is a critical co-factor.[7] Seclidemstat has been shown to disrupt the transcriptional activity of these fusion proteins, down-regulating oncogenes and up-regulating tumor suppressors.[7][8]

-

Induction of Anti-Tumor Immunity: Recent studies suggest that LSD1 inhibition can promote anti-tumor immunity. Seclidemstat has been shown to induce the expression of endogenous retroviruses (ERVs) and activate interferon signaling pathways in certain cancer cells, potentially increasing their visibility to the immune system.[4][9]

The following diagram illustrates the core mechanism of LSD1 and its inhibition by Seclidemstat.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Seclidemstat - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]

- 6. ascopubs.org [ascopubs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Phase 1 expansion trial of the LSD1 inhibitor seclidemstat (SP-2577) with and without topotecan and cyclophosphamide (TC) in patients (pts) with relapsed or refractory Ewing sarcoma (ES) and select sarcomas. - ASCO [asco.org]

- 9. selleckchem.com [selleckchem.com]

Lsd1-IN-6: A Technical Guide on its Impact on Cancer Cell Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator frequently overexpressed in a multitude of human cancers. Its role in demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) leads to transcriptional repression or activation of genes involved in cell proliferation, differentiation, and survival. Consequently, LSD1 has emerged as a promising therapeutic target in oncology. This technical guide focuses on Lsd1-IN-6, a potent and reversible inhibitor of LSD1, and explores its impact on cancer cell proliferation and differentiation. While specific data for this compound is emerging, this document consolidates available information and provides a comprehensive overview of the expected effects based on the broader class of reversible LSD1 inhibitors. Detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound

This compound is a potent and reversible small molecule inhibitor of Lysine-specific demethylase 1 (LSD1) with a reported half-maximal inhibitory concentration (IC50) of 123 nM. As a reversible inhibitor, this compound offers a distinct pharmacological profile compared to irreversible inhibitors, potentially allowing for more controlled modulation of LSD1 activity. Mechanistically, this compound has been shown to increase the levels of dimethylated histone H3 at lysine 4 (H3K4me2), a key epigenetic mark associated with transcriptional activation, without altering the expression level of the LSD1 protein itself.

Impact on Cancer Cell Proliferation

Inhibition of LSD1 is a well-established strategy to impede the proliferation of cancer cells. This effect is primarily achieved through the induction of cell cycle arrest and apoptosis. While extensive quantitative data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table summarizes the anti-proliferative activity of other well-characterized reversible LSD1 inhibitors to provide a comparative context.

Table 1: Anti-proliferative Activity of Reversible LSD1 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Cell Type | IC50 (µM) | Citation |

|---|---|---|---|

| SP2509 | Clear Cell Renal Cell Carcinoma (786-O, CAKI-1) | ~0.5-1 | [1] |

| HCI-2509 | Lung Adenocarcinoma (various cell lines) | 0.3 - 5 | [2] |

| Compound 14 | Liver Cancer (HepG2, HEP3B, HUH6, HUH7) | 0.93 - 4.37 | [3] |

| NCL1/NCL2 | Cervical, Colon, Prostate, Esophageal, Neuroblastoma | 6 - 67 |[4] |

Expected Effects of this compound on Proliferation:

-

Cell Cycle Arrest: Inhibition of LSD1 has been shown to induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[1] This is a likely mechanism through which this compound would exert its anti-proliferative effects.

-

Induction of Apoptosis: LSD1 inhibition can trigger apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.[5]

Impact on Cancer Cell Differentiation

A key consequence of LSD1 inhibition in various cancers, particularly in hematological malignancies like acute myeloid leukemia (AML), is the induction of cellular differentiation. By removing the repressive H3K4me2 marks from the promoters of differentiation-associated genes, LSD1 inhibitors can unlock a more mature, less proliferative cellular state.

Table 2: Effect of LSD1 Inhibition on Myeloid Differentiation Markers

| Cell Line | Treatment | Marker Upregulation | Citation |

|---|---|---|---|

| THP-1, Molm13 (AML) | LSD1 shRNA | CD11b, CD86 |

| AML cell lines | GSK2879552 (LSD1 inhibitor) | CD11b, CD86 |[6] |

Expected Effects of this compound on Differentiation:

-

Upregulation of Myeloid Differentiation Markers: In the context of AML, treatment with this compound is expected to increase the expression of myeloid differentiation markers such as CD11b and CD86.[4] This is a critical indicator of a shift from a leukemic blast phenotype to a more differentiated myeloid cell.

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 does not act in isolation; its activity is intertwined with several key signaling pathways that are often dysregulated in cancer. While the specific pathways modulated by this compound are yet to be fully elucidated, inhibition of LSD1 is known to impact the following:

-

Notch Signaling Pathway: LSD1 has been shown to regulate the expression of key components of the Notch signaling pathway. Inhibition of LSD1 can lead to the downregulation of Notch1, Notch3, and their target genes like Hes1.[7]

-

PI3K/Akt/mTOR Pathway: LSD1 can influence the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of LSD1 has been observed to decrease the phosphorylation of Akt and mTOR.[7]

-

TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) pathway, which has complex roles in cancer, can be modulated by LSD1. The nature of this regulation appears to be context-dependent.[8]

Caption: LSD1's interplay with the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cell proliferation and differentiation.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Caption: Workflow for a typical cell viability assay.

Flow Cytometry for Differentiation Markers

This technique is used to quantify the expression of cell surface markers, such as CD11b and CD86, to assess cellular differentiation.

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., AML cell lines) with this compound at a predetermined effective concentration for a specified time (e.g., 48-96 hours).

-

Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).

-

Antibody Staining: Incubate the cells with fluorescently conjugated antibodies specific for the differentiation markers (e.g., FITC-CD11b, PE-CD86) for 30 minutes on ice in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

-

Data Analysis: Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.[10][11]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR, LSD1, H3K4me2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General workflow for Western blotting.

Conclusion and Future Directions

This compound represents a promising reversible inhibitor of LSD1 with the potential to impact cancer cell proliferation and differentiation significantly. While direct, comprehensive data on this compound is still limited, the well-documented effects of other reversible LSD1 inhibitors provide a strong rationale for its further investigation as a potential anti-cancer therapeutic. Future research should focus on generating extensive in vitro data on the anti-proliferative and differentiation-inducing effects of this compound across a broad panel of cancer cell lines. Furthermore, in-depth studies are required to elucidate the specific signaling pathways modulated by this compound and to evaluate its efficacy and safety in preclinical in vivo models. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel epigenetic therapies for cancer.

References

- 1. Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. broadpharm.com [broadpharm.com]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.pasteur.fr [research.pasteur.fr]

Methodological & Application

Application Notes and Protocols for Lsd1-IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[3][4] Lsd1-IN-6 is a potent and selective inhibitor of LSD1. These application notes provide detailed protocols for the use of this compound (or functionally equivalent potent LSD1 inhibitors) in cell culture experiments to investigate its biological effects and therapeutic potential.

Mechanism of Action

LSD1 is a key epigenetic regulator that can act as both a transcriptional repressor and co-activator.[3][5] As a component of several corepressor complexes, such as CoREST and NuRD, LSD1-mediated demethylation of H3K4me1/2 leads to gene silencing.[1][6] Conversely, when in complex with nuclear hormone receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation.[5][7] this compound and similar inhibitors typically bind to the flavin adenine dinucleotide (FAD) cofactor within the catalytic domain of LSD1, thereby blocking its demethylase activity.[8] This inhibition leads to an accumulation of H3K4me1/2 at target gene promoters, altering gene expression and inducing cellular responses such as differentiation, cell cycle arrest, and apoptosis.[9][10]

Signaling Pathways

LSD1 has been shown to modulate several key signaling pathways involved in cancer progression.

Caption: LSD1 interacts with multiple signaling pathways implicated in cancer.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various potent LSD1 inhibitors in different cancer cell lines. This data can be used as a reference for determining the effective concentration range for this compound in your experiments.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| ORY-1001 (Iadademstat) | MV4-11 | Acute Myeloid Leukemia (AML) | <1 | [8] |

| GSK2879552 | THP-1 | Acute Myeloid Leukemia (AML) | 13 | [10] |

| SP-2509 | OCI-AML3 | Acute Myeloid Leukemia (AML) | 13 | [10] |

| HCI-2509 | A549 | Lung Adenocarcinoma | 300-5000 | [7] |

| Compound 14 | HepG2 | Hepatocellular Carcinoma | 930 | [3] |

| CBB1007 | F9 | Embryonal Carcinoma | ~10,000 | [9] |

| S2101 | SKOV3 | Ovarian Cancer | ~1,000-10,000 | [2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Caption: A general experimental workflow for studying the effects of this compound.

Protocol 1: Cell Viability Assay (CCK8/MTS)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK8) or MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

-

Assay: Add 10 µL of CCK8 or 20 µL of MTS reagent to each well.[3] Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Histone Marks

This protocol is to assess the effect of this compound on the methylation status of H3K4.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3, anti-LSD1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 24-48 hours.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11] Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., H3 or GAPDH). Compare the levels of H3K4me2 in treated versus untreated cells.[11]

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol is for quantifying this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

-

Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells in each treatment group.

Protocol 4: Cell Differentiation Assay

This protocol is to assess the ability of this compound to induce differentiation in cancer cells, particularly in hematological malignancies like AML.

Materials:

-

AML cell line (e.g., THP-1, MV4-11)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound

-

Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD86)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture AML cells in suspension and treat with various concentrations of this compound for 96 hours.

-

Cell Staining: Harvest the cells and wash with PBS containing 1% BSA. Resuspend the cells in the same buffer and add the fluorochrome-conjugated antibodies. Incubate in the dark for 30 minutes on ice.

-

Washing: Wash the cells to remove unbound antibodies.

-

Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer.

-

Analysis: Quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity in treated versus untreated cells.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lsd1-IN-6 In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This demethylation activity is crucial for modulating gene expression, and its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[4][5] Lsd1-IN-6 is a novel small molecule inhibitor designed to target the catalytic activity of LSD1. These application notes provide detailed protocols for the in vitro characterization of this compound, including biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of this compound on purified LSD1 enzyme activity. Two common methods are presented here: a horseradish peroxidase (HRP)-coupled assay that detects hydrogen peroxide (H₂O₂) produced during the demethylation reaction, and a more direct antibody-based assay.[1][6]

HRP-Coupled Fluorometric Assay for LSD1 Activity

This assay measures the hydrogen peroxide generated from the LSD1-catalyzed demethylation of a dimethylated histone H3 peptide substrate.[7] In the presence of HRP, H₂O₂ reacts with a probe to produce a highly fluorescent product.[7]

Experimental Protocol:

-

Reagent Preparation:

-

LSD1 Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

-

LSD1 Enzyme: Recombinant human LSD1 diluted in LSD1 Assay Buffer to the desired concentration (e.g., 40 nM).

-

Substrate: Dimethylated H3(1-21)K4 peptide substrate diluted in LSD1 Assay Buffer to the desired concentration (e.g., 20 µM).

-

This compound: Prepare a 10 mM stock solution in DMSO and create a serial dilution series.

-

Detection Reagent: Prepare a solution containing HRP and a fluorescent probe (e.g., Amplex Red or ADHP) in LSD1 Assay Buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a black 96-well plate.

-

Add 20 µL of the diluted LSD1 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and initiate detection by adding 50 µL of the Detection Reagent to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[7]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow for HRP-Coupled Assay

Caption: Workflow for the HRP-coupled fluorometric assay to determine this compound potency.

Antibody-Based Colorimetric Assay for LSD1 Activity

This assay directly measures the demethylated product using a specific antibody, which avoids interference from thiol-containing compounds.[8][9]

Experimental Protocol:

-

Reagent Preparation:

-

LSD1 Assay Buffer: As described above.

-

LSD1 Enzyme and this compound: As described above.

-

Substrate-Coated Plate: Use a 96-well plate pre-coated with a di-methylated histone H3-K4 substrate.

-

Capture Antibody: An antibody specific for the demethylated H3-K4 product.

-

Detection Antibody: An HRP-conjugated secondary antibody.

-

Developing Solution: A colorimetric HRP substrate (e.g., TMB).

-

Stop Solution: e.g., 1 M H₂SO₄.

-

-

Assay Procedure:

-

Add 50 µL of diluted LSD1 enzyme and this compound (or DMSO) to the wells of the substrate-coated plate.

-

Cover the plate and incubate at 37°C for 60-90 minutes.

-

Wash the wells three times with 200 µL of a wash buffer (e.g., PBST).

-

Add 100 µL of the diluted Capture Antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells as described above.

-

Add 100 µL of the diluted Detection Antibody to each well and incubate for 30 minutes at room temperature.

-

Wash the wells as described above.

-

Add 100 µL of the Developing Solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 100 µL of Stop Solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Similar to the HRP-coupled assay, normalize the data and perform a dose-response analysis to calculate the IC₅₀.

-

Quantitative Data Summary: this compound Biochemical Potency and Selectivity

| Compound | Assay Type | Target | IC₅₀ (nM) [Hypothetical] | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| This compound | HRP-Coupled | LSD1 | 15 | >1000-fold | >1000-fold |

| This compound | Antibody-Based | LSD1 | 18 | N/A | N/A |

| Control Cpd A | HRP-Coupled | LSD1 | 50 | >500-fold | >500-fold |

| Control Cpd B | HRP-Coupled | LSD1 | 2500 | <10-fold | <10-fold |

Data are representative. Actual values should be determined experimentally.

Cellular Assays

Cellular assays are crucial to confirm the activity of this compound in a biological context, assessing its ability to engage the target within cells and exert a functional effect.

Cellular Target Engagement Assay (H3K4me2 Levels)

This assay measures the change in the methylation status of histone H3 at lysine 4 in cells treated with this compound. An increase in H3K4me2 levels indicates LSD1 inhibition.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., MV-4-11 acute myeloid leukemia cells or a neuroblastoma cell line) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

-

Histone Extraction:

-

Harvest the cells and perform acid extraction of histones or use a commercial histone extraction kit.

-

Quantify the protein concentration of the histone extracts.

-

-

Western Blot Analysis:

-

Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

-

Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to vehicle-treated cells and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Quantitative Data Summary: this compound Cellular Activity

| Cell Line | Assay Type | Endpoint | GI₅₀ (µM) [Hypothetical] |

| MV-4-11 | Viability Assay | Growth Inhib | 0.5 |

| KELLY | Viability Assay | Growth Inhib | 1.2 |

| A549 | Viability Assay | Growth Inhib | >10 |

Data are representative. Actual values should be determined experimentally.

LSD1 Signaling Pathways

LSD1 regulates gene expression through its role in various signaling pathways. Understanding these connections is key to elucidating the downstream effects of this compound.[10][11][12]

LSD1 in the Wnt/β-Catenin Pathway

Caption: LSD1 can activate the Wnt/β-catenin pathway by repressing the antagonist DKK1.[10]

LSD1 in the mTOR Signaling Pathway

Caption: LSD1 acts as a negative regulator of autophagy through the mTOR signaling pathway.[11]

Conclusion

These application notes provide a comprehensive framework for the in vitro characterization of this compound. The detailed protocols for biochemical and cellular assays will enable researchers to robustly determine the inhibitor's potency, cellular efficacy, and mechanism of action. The provided diagrams illustrate key experimental workflows and the signaling context of LSD1, facilitating a deeper understanding of the biological consequences of its inhibition. This systematic approach is crucial for the preclinical evaluation and further development of this compound as a potential therapeutic agent.

References

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

- 8. epigentek.com [epigentek.com]

- 9. epigentek.com [epigentek.com]

- 10. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Lsd1-IN-6 in a Chromatin Immunoprecipitation (ChIP) Assay

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a critical role in gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] As a component of various transcriptional complexes, such as the CoREST repressor complex, LSD1 can function as either a transcriptional repressor or an activator, depending on the cellular context and its interacting partners.[3][4] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic development.[4][5]

Lsd1-IN-6 is a small molecule inhibitor designed to target the enzymatic activity of LSD1. By inhibiting LSD1, researchers can investigate its role in specific biological processes. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to probe the interactions between proteins and DNA within the cell.[6][7] Combining the use of this compound with a ChIP assay allows for the detailed examination of how LSD1 inhibition affects its recruitment to chromatin, its influence on the genomic localization of other proteins, and the resulting changes in histone modification patterns at specific gene promoters and enhancers.[8][9]

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to effectively use this compound in a ChIP assay to study its impact on chromatin dynamics and gene regulation.

Experimental Principles and Design

The core principle of this application is to treat cells with this compound to inhibit LSD1 activity and then use a ChIP assay to capture and quantify the resulting changes in protein-DNA interactions or histone modifications.

Key applications include:

-

Determining if this compound treatment displaces LSD1 or its associated complexes from specific genomic loci.[9]

-

Assessing how LSD1 inhibition alters the landscape of histone marks, such as an increase in H3K4me2 (a direct substrate of LSD1) or changes in other marks like H3K27ac at enhancer regions.[9][10]

-

Investigating the effect of LSD1 inhibition on the binding of transcription factors to their target genes.

Crucial Experimental Controls:

-

Vehicle Control: A control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is essential to distinguish the effects of the inhibitor from those of the solvent.

-

Positive and Negative Gene Loci: For qPCR analysis, primers should be designed for a known LSD1 target gene (positive control) and a genomic region where LSD1 is not expected to bind (negative control).[6]

-

IgG Control: A non-specific IgG antibody of the same isotype as the primary antibody should be used in a parallel immunoprecipitation. This control accounts for non-specific binding of chromatin to the antibody and beads.[6]

-

Input DNA: A small fraction of the sheared chromatin should be saved before the immunoprecipitation step. This "input" sample represents the total amount of chromatin used and is used to normalize the ChIP results.[8]

Optimization of this compound Treatment

Before proceeding with the full ChIP protocol, it is critical to determine the optimal concentration and treatment duration for this compound in your specific cell type.

-

Dose-Response Experiment: Culture cells and treat them with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for a fixed time (e.g., 24 or 48 hours).[11] Monitor for cytotoxicity and assess the inhibition of LSD1 activity. This can be done by Western blot analysis of global H3K4me2 levels, which are expected to increase upon LSD1 inhibition.

-

Time-Course Experiment: Treat cells with the optimal concentration determined from the dose-response experiment for various durations (e.g., 6, 12, 24, 48 hours). This will establish the minimum time required to observe the desired effect on histone marks or target gene expression.

Note: High concentrations of small molecule inhibitors (>10 µM) may lead to off-target effects. It is advisable to use the lowest concentration that produces a robust and consistent effect.[12]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for a ChIP experiment. These values should be optimized for each specific cell line and antibody used.

| Parameter | Recommended Range/Value | Notes |

| Cell Treatment | ||

| This compound Concentration | 1 - 10 µM | To be determined empirically via dose-response experiments.[11][12] |

| Treatment Duration | 24 - 48 hours | To be determined empirically via time-course experiments.[11] |

| Chromatin Preparation | ||

| Starting Cell Number | 2 - 5 x 107 cells per IP | A sufficient number of cells is crucial for a good chromatin yield.[7] |

| Cross-linking Agent | 1% Formaldehyde (final conc.) | A 10-15 minute incubation at room temperature is standard. |

| Quenching Agent | 125 mM Glycine (final conc.) | A 5-minute incubation at room temperature stops the cross-linking. |

| Chromatin Fragmentation | Sonication | Shear chromatin to an average size of 200-1000 bp.[7] This step requires optimization for each cell type and sonicator. |

| Immunoprecipitation | ||

| Chromatin per IP | 10 - 50 µg | The amount depends on the abundance of the target protein.[13] |

| ChIP-grade Antibody | 0.5 - 5 µg per IP | The optimal amount must be determined by titration.[6] |

| Antibody Incubation | 2 hours to overnight at 4°C | Longer incubation times can increase signal but may also increase background.[6] |

| Protein A/G Beads | 20 - 50 µL of slurry per IP | Incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.[6] |

| Data Analysis | ||

| Input DNA | 1 - 10% of diluted chromatin | Used for normalization of qPCR data.[13] |

Detailed Experimental Protocol

This protocol outlines the key steps for performing a ChIP assay on cells treated with this compound.

Part 1: Cell Culture and Inhibitor Treatment

-

Culture your cells of interest to approximately 80-90% confluency in 150 mm dishes.

-

Treat the cells with the pre-determined optimal concentration of this compound. In parallel, treat a control dish with the vehicle (e.g., DMSO).

-

Incubate for the optimized duration (e.g., 24 hours) under standard cell culture conditions.

Part 2: Chromatin Immunoprecipitation (ChIP)

Step 1: Protein-DNA Cross-linking

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle swirling.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Scrape the cells, transfer to a conical tube, and pellet by centrifugation. Wash the cell pellet twice with ice-cold PBS.

Step 2: Cell Lysis and Chromatin Shearing

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Prepare nuclei by dounce homogenization or incubation in a swelling buffer, which can help reduce background.[7]

-

Resuspend the nuclear pellet in a shearing/RIPA buffer.

-

Shear the chromatin by sonication to an average fragment size of 200-1000 bp.[7] This is a critical step that must be optimized. Check the fragment size by running a small aliquot of de-crosslinked DNA on an agarose gel.

-

Pellet cell debris by centrifugation and transfer the supernatant (soluble chromatin) to a new tube.

Step 3: Immunoprecipitation

-

Determine the chromatin concentration. Dilute 30-50 µg of chromatin with ChIP dilution buffer.[13]

-

Save 1-10% of the diluted chromatin as the "Input" control and store it at 4°C.[13]

-

Add the ChIP-grade primary antibody (e.g., anti-LSD1, anti-H3K4me2) or a non-specific IgG to the remaining chromatin.

-

Incubate overnight at 4°C with rotation.[13]

-

Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[6]

Step 4: Washing and Elution

-

Use a magnetic rack to collect the beads. Discard the supernatant.

-

Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[7]

-

After the final wash, elute the protein-DNA complexes from the beads by adding elution buffer and incubating at 65°C.[7]

Step 5: Reverse Cross-links and DNA Purification

-

Add NaCl to the eluates and the input sample. Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.

-

Add RNase A and Proteinase K to digest RNA and proteins, respectively.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Elute the purified DNA in a small volume of nuclease-free water.

Part 3: Analysis

-

Quantitative PCR (qPCR): Use the purified DNA from the this compound treated, vehicle-treated, and IgG samples, along with the input DNA, as templates for qPCR.

-

Analyze the enrichment of specific DNA sequences using primers for your positive and negative control loci.

-

Calculate the results as "percent input" or "fold enrichment" over the IgG control. Compare the enrichment between the this compound treated and vehicle-treated samples to determine the effect of the inhibitor.

-

ChIP-sequencing (ChIP-seq): For a genome-wide analysis, the purified DNA can be used to prepare a sequencing library and analyzed by next-generation sequencing.[14]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action and its analysis via ChIP.

Experimental Workflow

Caption: Workflow for ChIP assay following this compound treatment.

References

- 1. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 7. rockland.com [rockland.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. resources.biomol.com [resources.biomol.com]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]

- 14. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lsd1-IN-6 in In Vivo Studies

Disclaimer: Limited public information is available for a specific compound designated "Lsd1-IN-6". The following application notes and protocols are based on published in vivo studies of various other potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors. Researchers should consider this information as a general guideline and optimize protocols for their specific molecule and experimental model.

Introduction to LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By modulating histone methylation, LSD1 regulates gene expression, influencing a wide range of cellular processes including differentiation, proliferation, and cell fate.[3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[2][4] This has made LSD1 an attractive therapeutic target for the development of small molecule inhibitors.

This compound and its Mechanism of Action